Trifluoromethyl Positional Isomerism: 3-CF3 vs. 4-CF3 Benzamide Analogs
The target compound bears a 3-(trifluoromethyl)benzamide group, distinguishing it from closely related 4-(trifluoromethyl)benzamide analogs such as N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide . In kinase inhibitor SAR, the position of the trifluoromethyl substituent critically influences both potency and selectivity. While direct comparative biochemical data for the target compound are absent from public sources, the 3-CF3 substitution pattern is known to alter the electron-withdrawing character and steric profile of the benzamide ring relative to 4-CF3, potentially leading to distinct target engagement profiles [1].
| Evidence Dimension | Trifluoromethyl substitution position on benzamide ring |
|---|---|
| Target Compound Data | 3-(trifluoromethyl)benzamide |
| Comparator Or Baseline | 4-(trifluoromethyl)benzamide analogs (e.g., N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide) |
| Quantified Difference | No quantitative biochemical difference available for this specific pair |
| Conditions | Structural comparison; no head-to-head assay data identified |
Why This Matters
For procurement decisions, the regioisomeric identity of the trifluoromethyl group is a non-interchangeable structural feature that can alter kinase inhibition profiles; researchers must verify the exact isomer required for their assay.
- [1] PubChem Compound Summary for CID 71789859, N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide. View Source
